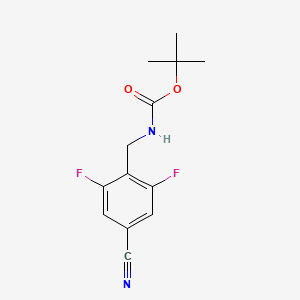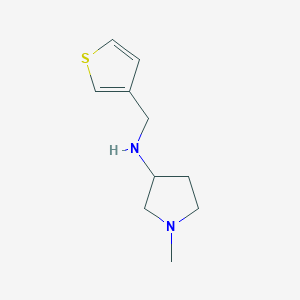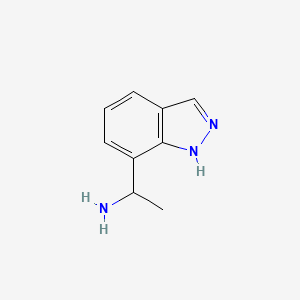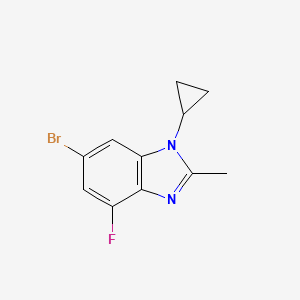
1H-Benzimidazole, 6-bromo-1-cyclopropyl-4-fluoro-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 6-bromo-1-cyclopropyl-4-fluoro-2-methyl- is a heterocyclic compound that belongs to the benzimidazole family This compound is characterized by the presence of a benzimidazole core substituted with bromine, cyclopropyl, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 6-bromo-1-cyclopropyl-4-fluoro-2-methyl- typically involves the cyclization of appropriate precursors. One common method includes the reaction of bromobutyronitrile with allyl alcohol and hydrofluoric acid/acetic acid dissociation complex to obtain the intermediate, followed by cyclization to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale-up and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole, 6-bromo-1-cyclopropyl-4-fluoro-2-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
1H-Benzimidazole, 6-bromo-1-cyclopropyl-4-fluoro-2-methyl- has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, and antiviral activities.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Researchers use it to study the interactions of benzimidazole derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 6-bromo-1-cyclopropyl-4-fluoro-2-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole
- 6-Bromo-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole
Uniqueness
1H-Benzimidazole, 6-bromo-1-cyclopropyl-4-fluoro-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, can influence the compound’s reactivity and interaction with biological targets .
Properties
CAS No. |
1231930-34-9 |
|---|---|
Molecular Formula |
C11H10BrFN2 |
Molecular Weight |
269.11 g/mol |
IUPAC Name |
6-bromo-1-cyclopropyl-4-fluoro-2-methylbenzimidazole |
InChI |
InChI=1S/C11H10BrFN2/c1-6-14-11-9(13)4-7(12)5-10(11)15(6)8-2-3-8/h4-5,8H,2-3H2,1H3 |
InChI Key |
JRMBZZYRXVFIDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C3CC3)C=C(C=C2F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12086516.png)
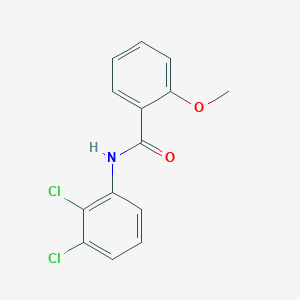

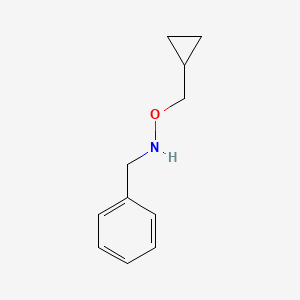

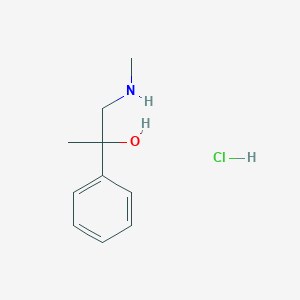

![3-[(2-Methylpentyl)amino]benzonitrile](/img/structure/B12086569.png)
